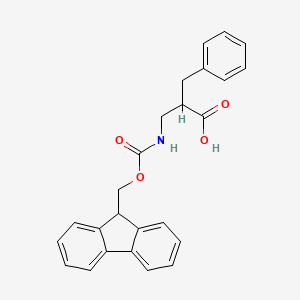

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid

Vue d'ensemble

Description

The compound 3-((((9H-Fluoren-9-yl)methoxycarbonyl)amino)-2-benzylpropanoic acid belongs to a class of N-(fluorenyl-9-methoxycarbonyl) amino acids, which have been identified as possessing a broad spectrum of anti-inflammatory activity. These compounds have been shown to be active against conditions such as oxazolone dermatitis in mice and adjuvant arthritis in rats, which are models for activated T lymphocyte-mediated conditions. They also inhibit T-lymphocyte activation in vitro and have been effective in blocking leukocyte infiltration responsible for inflammatory reactions in other models .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, involves electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. This can be achieved using tert-butyl bromoacetate as the electrophile, followed by the introduction of nitrogen through the Curtius reaction . Although the specific synthesis of 3-((((9H-Fluoren-9-yl)methoxycarbonyl)amino)-2-benzylpropanoic acid is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group linked to an amino acid moiety through a methoxycarbonyl group. This structure is significant as it relates to the compound's anti-inflammatory properties. The fluorenyl group is a common structural motif in these compounds, which may play a role in their mechanism of action .

Chemical Reactions Analysis

The chemical reactions involving these compounds likely include interactions with cellular components that mediate inflammation. For instance, they have been shown to inhibit neutrophil recruitment and T-lymphocyte activation, which are key processes in the inflammatory response. The specific chemical interactions at the molecular level, however, are not fully detailed in the provided papers .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-((((9H-Fluoren-9-yl)methoxycarbonyl)amino)-2-benzylpropanoic acid are not explicitly provided, related compounds have been shown to be effective in various biological assays without being general myelotoxins. This suggests that they have a degree of selectivity in their action, which is an important consideration for therapeutic agents. The compounds do not alter bone marrow progenitor numbers or the numbers of circulating white blood cells, and they do not inhibit several white cell functions in vitro .

Applications De Recherche Scientifique

Synthesis of Non-Proteinogenic Amino Acids The compound also plays a role in synthesizing non-proteinogenic amino acids like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives. These non-standard amino acids are synthesized from other precursors using [(9H-fluoren-9-yl)methoxy]carbonyl as a protective group, showcasing its versatility in peptide synthesis (Adamczyk & Reddy, 2001).

Applications in Photocatalysis and Self-assembly

Photocatalysis for Arylation 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs), derivatives of the compound, are used as photocatalysts for decarboxylative cross-coupling reactions. This photocatalytic activity enables the preparation of benzylic amines and ethers under mild conditions, utilizing light-driven reactions. Such photocatalytic processes are crucial for synthesizing complex molecules in a controlled and environmentally friendly manner (Chen, Lu, & Wang, 2019).

Self-assembled Structures Fmoc modified aliphatic amino acids, including derivatives of the compound, exhibit self-assembling properties. These compounds form various self-assembled structures such as fibers, tubes, and flower-like morphologies. Understanding and controlling these self-assembled structures have significant implications in materials science, offering potential applications in designing novel materials with specific functions (Gour et al., 2021).

Mécanisme D'action

Target of Action

It’s important to note that amino acids, including this compound, play a crucial role in various biological processes . They can interact with a variety of targets, including enzymes, receptors, and transport proteins, influencing their function and activity .

Mode of Action

As an amino acid derivative, it may participate in protein synthesis, contributing to the structure and function of proteins . The compound could interact with its targets, leading to changes in their conformation and activity .

Biochemical Pathways

Amino acids, including (R,S)-Fmoc-3-amino-2-benzyl-propionic acid, can be converted to various intermediates of glycolysis and the citric acid cycle . These pathways are central to cellular metabolism, and their intermediates can be used to synthesize other biomolecules

Pharmacokinetics

The bioavailability of similar compounds can be influenced by factors such as solubility, stability, and hepatic metabolism .

Result of Action

Amino acids in general can influence various cellular processes, including protein synthesis, cell signaling, and metabolic regulation . They can also contribute to the structure and function of proteins, influencing their activity and interactions .

Action Environment

The action, efficacy, and stability of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid can be influenced by various environmental factors. For instance, pH can affect the ionization state of the compound, influencing its solubility and interaction with targets . Temperature, ionic strength, and the presence of other biomolecules can also affect its stability and activity .

Safety and Hazards

Propriétés

IUPAC Name |

2-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)18(14-17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMKXKRMTSBQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate](/img/structure/B3042889.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole](/img/structure/B3042891.png)

![2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine](/img/structure/B3042892.png)

![2-Bromo-1-[6-methyl-2-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3]thiazol-5-yl]ethan-1-one](/img/structure/B3042896.png)

![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3042897.png)

![2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B3042900.png)

![N1-[3-(trifluoromethyl)phenyl]-2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3042901.png)

![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042902.png)

![5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042904.png)

![N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide](/img/structure/B3042905.png)

![2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3042909.png)

![2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one](/img/structure/B3042910.png)